3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer activity. Researchers have designed, synthesized, and evaluated 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Notably, compound 12d demonstrated potent activity, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although it is less active than doxorubicin, it serves as a template for future design and optimization of more potent analogs.
DNA Intercalation
The same compound, specifically 12d, displayed high binding affinity to DNA. It effectively intercalates DNA with an IC50 value of 35.33 μM, comparable to doxorubicin (31.27 μM) . This property makes it a potential candidate for further investigation as an anticancer agent.
Energetic Materials
Another avenue of research involves designing thermostable energetic materials based on fused-triazole backbones. For instance, 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were synthesized and characterized . These materials could find applications in propellants, explosives, or other energy-related fields.
Antimicrobial Activity
A series of [1,2,4]-triazole-bearing amino acid derivatives were synthesized under green chemistry conditions. These compounds exhibited antimicrobial activity and were characterized using various spectral and elemental analyses . Their potential as antimicrobial agents warrants further exploration.
Future Directions
properties
IUPAC Name |
3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c31-23(26-17-19-9-6-16-33-19)13-12-22-27-28-25-29(15-14-18-7-2-1-3-8-18)24(32)20-10-4-5-11-21(20)30(22)25/h1-11,16H,12-15,17H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSWWMAFRQLSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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